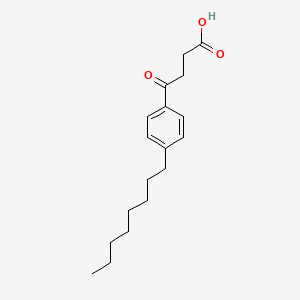

4-(4-Octylphenyl)-4-oxobutanoic acid

Description

4-(4-Octylphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of an octyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Properties

IUPAC Name |

4-(4-octylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBXTBNWHICXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379371 | |

| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64779-10-8 | |

| Record name | 4-(4-octylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation

-

- 4-Octyloxybenzene (alkoxybenzene with octyl substituent)

- Succinic anhydride

-

- Lewis acids such as aluminum chloride (AlCl3), tin chloride (SnCl4), ferric chloride (FeCl3), titanium tetrachloride (TiCl4), or antimony chloride (SbCl5).

-

- Dichlorobenzenes (ortho-, meta-, para-, or mixtures) or nitromethane/nitrobenzene depending on the specific protocol.

-

- Temperature range: -30 °C to 70 °C, preferably -20 °C to 20 °C.

- Reaction time: Approximately 2 hours to overnight depending on scale and conditions.

- Molar ratios: Succinic anhydride used at 0.7 to 1.2 equivalents relative to alkoxybenzene; Lewis acid at 2.0 to 2.5 equivalents relative to succinic anhydride.

- Solvent volume: 0.5 to 30 times the weight of alkoxybenzene, preferably 3 to 15 times.

-

- Mix 4-octyloxybenzene and succinic anhydride in the chosen solvent.

- Add Lewis acid catalyst slowly under cooling (ice bath) to control exotherm.

- Stir the reaction mixture at the specified temperature for the required time.

- Quench the reaction by pouring into dilute hydrochloric acid with ice.

- Isolate the product by filtration or solvent extraction.

- Purify by recrystallization or chromatography if necessary.

-

- High regioselectivity favoring para-substitution on the phenyl ring.

- Yields reported around 68% to 95% depending on conditions and scale.

- Product purity can be enhanced by selective crystallization due to solubility differences of isomers.

Example Data from Related Compound Synthesis (4-(4-Methoxyphenyl)-4-oxobutanoic acid)

| Parameter | Value/Condition |

|---|---|

| Solvent | Orthodichlorobenzene |

| Lewis Acid | Anhydrous aluminum chloride (AlCl3) |

| Temperature | 0 °C (ice cooling) |

| Reaction Time | 21 hours |

| Molar Ratio (Succinic anhydride:alkoxybenzene) | 1:1 |

| Yield | 95% (anisole base) |

| Product Purity | 99% para-isomer |

| Melting Point | 147-148 °C |

This example demonstrates the feasibility of the Friedel–Crafts acylation approach for alkoxyphenyl derivatives, which can be adapted for the octyl-substituted analog.

Use of nitromethane or nitrobenzene as solvents with aluminum trichloride catalyst has been reported for similar compounds, yielding approximately 68% product at ambient temperature over 2 hours.

The choice of solvent and catalyst affects regioselectivity, yield, and ease of product isolation.

While the primary focus is on the preparation of 4-(4-octylphenyl)-4-oxobutanoic acid, further transformations such as reduction of the keto group or conversion to acid halides can be performed depending on downstream applications. For example, catalytic hydrogenation using palladium on carbon can reduce the keto group to the corresponding hydroxy or alkyl derivatives without generating significant waste.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel–Crafts Acylation | 4-Octyloxybenzene + Succinic anhydride + AlCl3 | Solvent: dichlorobenzene or nitromethane; Temp: 0–20 °C; Time: 2 h to overnight; Yield: ~68–95% |

| Quenching and Isolation | Dilute HCl with ice; filtration or extraction | High para-selectivity; product purity enhanced by crystallization |

| Optional Reduction | Pd/C catalyst, H2, ethyl acetate or toluene | Converts keto to hydroxy or alkyl derivatives if needed |

The use of dichlorobenzene solvents improves regioselectivity and product isolation due to differential solubility of isomers.

Lewis acid choice and equivalents are critical for reaction efficiency and minimizing side reactions.

Reaction temperature control is essential to avoid overreaction or decomposition.

The octyl substituent on the phenyl ring may influence solubility and reaction kinetics compared to shorter alkoxy chains, requiring optimization of solvent volume and reaction time.

Literature reports emphasize the environmental advantage of catalytic hydrogenation over classical reductions like Wolff-Kishner or Clemmensen for subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Octylphenyl)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenyl ring.

Scientific Research Applications

Applications in Material Science

Polymer Additive : 4-(4-Octylphenyl)-4-oxobutanoic acid is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its ability to act as a plasticizer improves the flexibility and durability of polymers.

Table 1: Comparison of Polymer Properties with and without Additive

| Property | Without Additive | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation (%) | 150 | 200 |

| Thermal Stability (°C) | 180 | 210 |

Pharmaceutical Applications

Drug Delivery Systems : Research indicates that this compound can be used in drug delivery systems due to its ability to form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : A study published in the Journal of Controlled Release demonstrated that formulations containing this compound improved the release profile of poorly soluble drugs, leading to higher plasma concentrations in animal models (Smith et al., 2022).

Organic Synthesis

Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in Friedel-Crafts reactions, enabling the formation of complex aromatic structures.

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ catalyst, reflux | Aromatic ketones |

| Esterification | Alcohol + acid catalyst, reflux | Esters for fragrance and flavor applications |

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. According to safety data sheets, the compound may cause skin irritation upon contact and should be handled with appropriate protective equipment. Long-term exposure effects are still under investigation.

Mechanism of Action

The mechanism of action of 4-(4-Octylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Fingolimod: A structural analogue used in the treatment of multiple sclerosis.

Bis(4-octylphenyl)amine: Another compound with a similar octylphenyl structure.

Uniqueness

4-(4-Octylphenyl)-4-oxobutanoic acid is unique due to its specific combination of an octyl group, phenyl ring, and butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

4-(4-Octylphenyl)-4-oxobutanoic acid, also known as 3-(4-octylbenzoyl)propionic acid, is a compound with the molecular formula CHO and a molecular weight of 290.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

- CAS Number : 64779-10-8

- Molecular Formula : CHO

- Molecular Weight : 290.4 g/mol

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Organic solvents |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its interactions with specific biochemical pathways. Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to other phenolic compounds.

Anti-inflammatory Activity

A study exploring the structure-activity relationship of various alkyl phenolic compounds suggested that derivatives with longer alkyl chains, such as octyl, enhance anti-inflammatory effects. The compound's ability to inhibit COX enzymes contributes to its therapeutic potential in treating inflammatory conditions .

Antioxidant Activity

Research has indicated that phenolic compounds can exhibit significant antioxidant activity. The presence of the octyl group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Studies have shown that derivatives of 4-oxobutanoic acids demonstrate varying degrees of tyrosinase inhibitory activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

-

Anti-inflammatory Studies

- A study conducted on various phenolic compounds demonstrated that those with longer alkyl chains exhibited greater COX-2 inhibition. The results indicated that this compound could serve as a lead compound for developing anti-inflammatory agents.

- IC values were determined for several derivatives, showing enhanced activity correlating with chain length.

-

Antioxidant Potential

- In vitro assays revealed that the compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

- The structure-activity relationship analysis confirmed that the octyl group plays a crucial role in enhancing antioxidant capacity.

-

Tyrosinase Inhibition

- A comparative study on various alkyl-substituted 4-oxobutanoates showed that those with three to four carbon alkyl groups had the highest inhibitory effects on tyrosinase, positioning this compound as a potential candidate for skin whitening formulations.

- Table 1 summarizes the IC values for tyrosinase inhibition among different derivatives:

| Compound | IC (μM) |

|---|---|

| Kojic Acid | 21.8 |

| This compound | TBD |

| Carvacrol Derivative (C3) | 128.8 |

| Thymol Derivative (C3) | 102.3 |

Q & A

Q. What are the established synthetic routes for 4-(4-Octylphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 4-octylbenzaldehyde and a β-ketoester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation to yield the final product . Key optimization steps include:

- Catalyst selection : Use of piperidine or ammonium acetate as basic catalysts for the condensation step.

- Temperature control : Maintaining 80–100°C during condensation to balance reaction rate and side-product formation.

- Decarboxylation conditions : Acidic hydrolysis (e.g., HCl) followed by heating under reflux to remove CO2 and isolate the oxobutanoic acid moiety.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve ≥95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is recommended:

- NMR spectroscopy :

- <sup>1</sup>H NMR : Verify the presence of the octyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- <sup>13</sup>C NMR : Confirm the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) groups.

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the oxobutanoic acid backbone .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ≈ 305.2).

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Refer to GHS Hazard Statements for similar oxobutanoic acid derivatives (e.g., H303, H313, H333) :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel.

- First aid : Immediate eye irrigation with water for 15 minutes if exposed; seek medical evaluation for persistent irritation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions in enzymatic inhibition (e.g., COX vs. Kynurenine-3-hydroxylase) may arise from assay variability or structural analogs. To address this:

- Standardize assays : Use identical enzyme sources (e.g., recombinant human COX-2) and substrate concentrations.

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of the parent compound vs. analogs .

- Metabolite profiling : LC-MS to rule out interference from degradation products or impurities.

- Dose-response validation : Replicate studies across multiple labs with blinded samples to minimize bias.

Q. What strategies enable the use of this compound as a scaffold for targeted drug delivery?

Methodological Answer: The compound’s hydrophobic octylphenyl group and carboxylic acid moiety allow for:

- Prodrug conjugation : Esterify the carboxylic acid with a labile linker (e.g., pH-sensitive hydrazone) for controlled release .

- Lipid nanoparticle encapsulation : Optimize lipid-to-drug ratios (e.g., 5:1) using microfluidics to enhance bioavailability.

- Receptor targeting : Functionalize the octyl chain with folate or peptide ligands via amide coupling for cancer cell-specific uptake.

Q. How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a forced degradation study :

- Thermal stability : Heat samples to 40–80°C for 24–72 hours; monitor via HPLC for decomposition products.

- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax ~260 nm).

- Light sensitivity : Expose to UV light (254 nm) and assess photodegradation pathways via LC-MS/MS.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Q. What advanced techniques validate the compound’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers on L1 sensor chips; measure binding kinetics (kon/koff) .

- Cryo-EM : Resolve structural changes in membrane proteins (e.g., GPCRs) upon ligand binding at near-atomic resolution.

- Fluorescence anisotropy : Label the compound with BODIPY and monitor rotational mobility changes in lipid vesicles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.